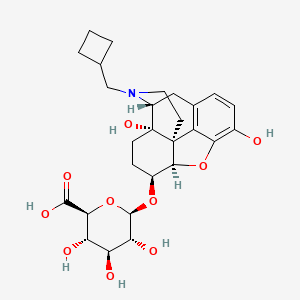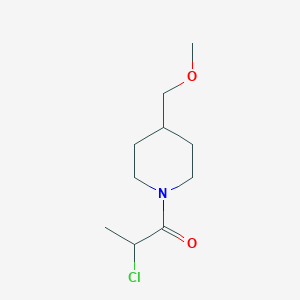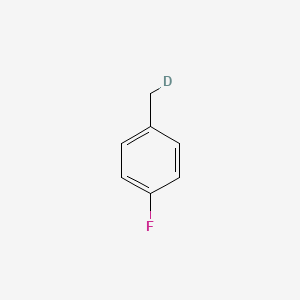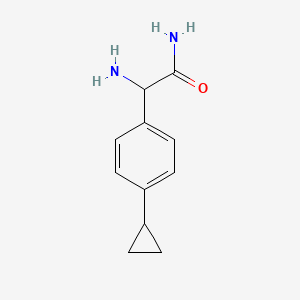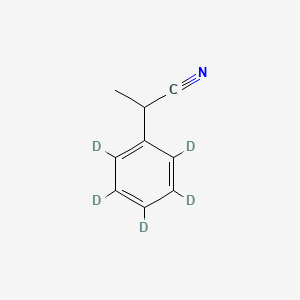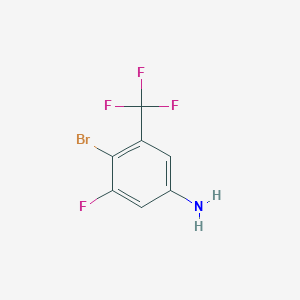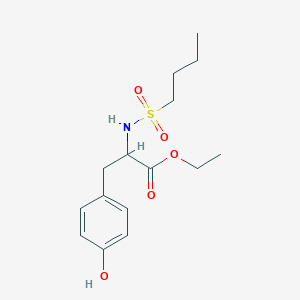
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of anthranilic acid and is structurally characterized by the presence of a hydroxyl group, a furfuryl group, and a sulfamoyl group attached to the anthranilic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid typically involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furfuryl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the furfuryl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products.
Substitution: The furfuryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to fluid retention and hypertension.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This diuretic effect is beneficial in the treatment of conditions such as edema and hypertension .
Comparación Con Compuestos Similares
Similar Compounds
Furosemide: A well-known diuretic with a similar structure, used to treat hypertension and edema.
4-chloro-5-sulfamoylanthranilic acid: A precursor in the synthesis of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid.
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid: Another sulfonamide derivative used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the hydroxyl and furfuryl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C12H12N2O6S |
|---|---|
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylamino)-4-hydroxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H12N2O6S/c13-21(18,19)11-4-8(12(16)17)9(5-10(11)15)14-6-7-2-1-3-20-7/h1-5,14-15H,6H2,(H,16,17)(H2,13,18,19) |
Clave InChI |
QVCDKKKFLHOJJD-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


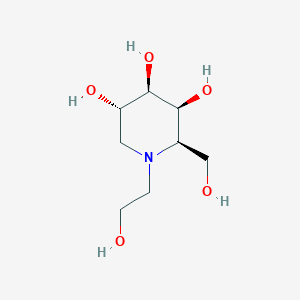
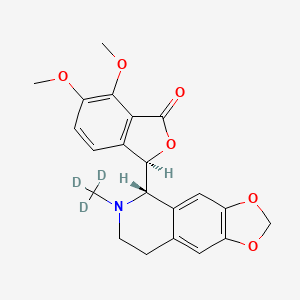
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
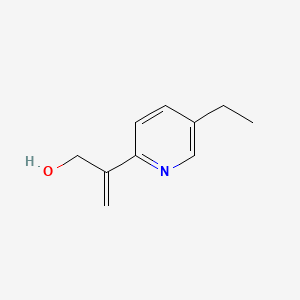
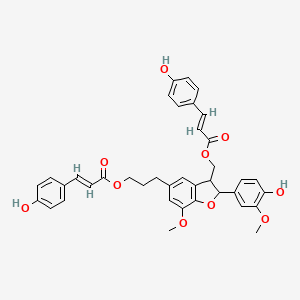
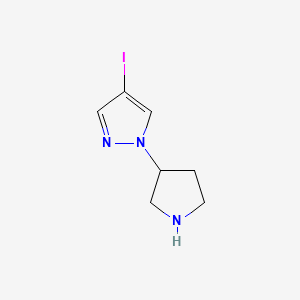
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
